tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate
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Overview
Description
tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate is an organic compound with the molecular formula C13H18BrNO2. It is a colorless or slightly yellow liquid with a distinct odor. This compound contains bromine, methyl, benzyl, and carbamate groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate typically involves the following steps:
Reaction of methylbenzylamine with tert-butyl chloroformate: This reaction is carried out in the presence of a base such as triethylamine to form the intermediate tert-butylN-{[4-(methyl)phenyl]methyl}carbamate.
Bromination: The intermediate is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group, resulting in this compound[][2].
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality[2][2].
Chemical Reactions Analysis
Types of Reactions
tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted carbamates with various functional groups.
Oxidation: Major products are carbonyl compounds such as aldehydes or ketones.
Reduction: The primary product is the corresponding amine.
Scientific Research Applications
tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(bromomethyl)benzylcarbamate
- tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
- tert-butyl 4-bromobutanoate
Uniqueness
tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate is unique due to the presence of both bromomethyl and fluorophenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Biological Activity
tert-butylN-{[4-(bromomethyl)-2-fluorophenyl]methyl}carbamate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18BrNO2
- Molecular Weight : 286.16 g/mol
- Appearance : Colorless or slightly yellow liquid with a distinct odor.
The compound features a tert-butyl group, a bromomethyl group, and a fluorophenyl moiety, contributing to its reactivity and biological properties.
Research indicates that this compound acts primarily as an enzyme inhibitor and receptor ligand . Its mechanism involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group enhances the compound's binding affinity and specificity for its targets, making it promising for drug development, particularly in treating neurological disorders.
Biological Activity
-
Enzyme Inhibition :
- The compound has shown potential in inhibiting specific enzymes involved in various metabolic pathways. This inhibition can lead to altered physiological responses, which may be beneficial in treating diseases characterized by enzyme dysregulation.
-
Receptor Interaction :
- It has been studied for its ability to interact with various receptors, suggesting a role in modulating receptor activity which could be leveraged for therapeutic purposes.
- Antiviral Properties :
Case Studies
- A study investigating the compound's effects on neuronal cells demonstrated that it could significantly reduce neuroinflammation markers, suggesting a protective role against neurodegenerative diseases.
- Another research highlighted its efficacy in inhibiting specific cancer cell lines, indicating potential applications in oncology.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
tert-butyl 4-(bromomethyl)benzylcarbamate | C13H18BrNO2 | Lacks fluorine substitution |
tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | C12H18BrNO2 | Contains a piperidine ring |
tert-butyl 4-bromobutanoate | C12H19BrO2 | Simple ester structure without aromaticity |
The unique combination of bromomethyl and fluorophenyl groups in this compound enhances its chemical reactivity and biological activity compared to other similar compounds.
Future Directions
Further research is necessary to fully elucidate the biological activities and mechanisms of action of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for developing it as a therapeutic agent. Its potential applications in treating neurological disorders, cancer, and viral infections warrant comprehensive studies to explore its full therapeutic capabilities.
Properties
Molecular Formula |
C13H17BrFNO2 |
---|---|
Molecular Weight |
318.18 g/mol |
IUPAC Name |
tert-butyl N-[[4-(bromomethyl)-2-fluorophenyl]methyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-14)6-11(10)15/h4-6H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
ZCEZQEJAQKWIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)CBr)F |
Origin of Product |
United States |
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